molecular formula C18H19ClN2O2 B268523 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Cat. No. B268523
M. Wt: 330.8 g/mol
InChI Key: HIIMVNPGJPLCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 43-9006, and it has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves the inhibition of several signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. This compound inhibits the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT. It also inhibits the activity of the serine/threonine kinase AKT, which is involved in cell survival and proliferation. Inhibition of these signaling pathways leads to decreased cancer cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, c-KIT, and AKT. This compound has also been shown to induce apoptosis in cancer cells. In addition, it has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. This compound has also been shown to have anti-tumor activity in a wide range of cancers. However, one of the limitations of using this compound in lab experiments is that it has not been extensively studied in vivo, and its long-term effects are not well understood.

Future Directions

There are several future directions for research on 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide. One direction is to study the long-term effects of this compound in vivo. Another direction is to investigate the potential use of this compound in combination with other anti-cancer agents. Additionally, the development of more potent and selective inhibitors of the protein kinases targeted by this compound is an area of active research.

Synthesis Methods

The synthesis method for 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-chloro-3-(3-methylbutanoylamino)benzoic acid. The second step involves the reduction of the nitro group in the presence of a reducing agent such as iron powder or tin(II) chloride. This reaction results in the formation of 4-chloro-3-(3-methylbutanoylamino)aniline. The final step involves the reaction of 4-chloro-3-(3-methylbutanoylamino)aniline with benzoyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of 4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide.

Scientific Research Applications

4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a wide range of cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. This compound has been found to inhibit several signaling pathways that are involved in cancer cell proliferation, angiogenesis, and metastasis. It has also been shown to induce apoptosis in cancer cells.

properties

Product Name

4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

4-chloro-N-[4-(3-methylbutanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19ClN2O2/c1-12(2)11-17(22)20-15-7-9-16(10-8-15)21-18(23)13-3-5-14(19)6-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HIIMVNPGJPLCNE-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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